

Application Notes and Protocols for HeLa Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The HeLa cell line is the oldest and most commonly used human cell line. It was derived from cervical cancer cells taken from Henrietta Lacks in 1951. HeLa cells are known for their remarkable resilience and high proliferation rate, with a doubling time of approximately 24 hours.[1] These cells are adherent and exhibit an epithelial morphology.[2] Due to their robust nature and ease of culture, HeLa cells have been instrumental in numerous scientific discoveries, including the development of the polio vaccine. They are widely used in cancer research, virology, and studies of cellular and molecular biology.

Data Presentation Growth and Culture Characteristics



Parameter	Value Reference		
Cell Line	HeLa		
Organism	Homo sapiens, Human [2]		
Tissue of Origin	Cervix	[2]	
Morphology	Epithelial	[2]	
Growth Properties	Adherent	[1][2]	
Doubling Time	~24 hours	[1]	
Biosafety Level	2	[2]	

Culture Media Formulations



Component	Concentration	Notes	Reference
Complete Growth Medium (Standard)			
Basal Medium (EMEM or DMEM)	-	Eagle's Minimum Essential Medium (EMEM) is recommended by ATCC.[3] Dulbecco's Modified Eagle Medium (DMEM) can also be used.[3]	[3]
Fetal Bovine Serum (FBS)	10%	Heat-inactivated FBS is commonly used.	
Penicillin/Streptomyci n (P/S)	1%	Optional, but recommended to prevent bacterial contamination.	[4]
Serum-Free Medium	For specific applications requiring defined conditions.		
EX-CELL® HeLa	-	An animal-protein free, serum-free liquid medium for suspension culture.	[5]
Cryopreservation Medium			
Basal Medium	50-60%	[2][6]	_
Fetal Bovine Serum (FBS)	30-40%	[2][6]	
Dimethylsulfoxide (DMSO)	5-10%	Cryoprotectant.	[1][2][6]



Experimental Protocols Thawing of Cryopreserved HeLa Cells

This protocol describes the procedure for reviving frozen HeLa cells.

Materials:

- · Cryovial of HeLa cells from liquid nitrogen storage
- Complete growth medium (pre-warmed to 37°C)
- Sterile 15 mL conical tube
- Water bath at 37°C
- 70% ethanol
- T-25 or T-75 culture flask
- Pipettes
- Centrifuge

- Pre-warm the complete growth medium in a 37°C water bath.
- Retrieve the cryovial of cells from liquid nitrogen storage.
- Quickly thaw the vial by gentle agitation in the 37°C water bath. The thawing process should take less than 1-2 minutes.[1][7]
- Once a small ice crystal remains, remove the vial from the water bath and decontaminate the exterior with 70% ethanol.[7]
- Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

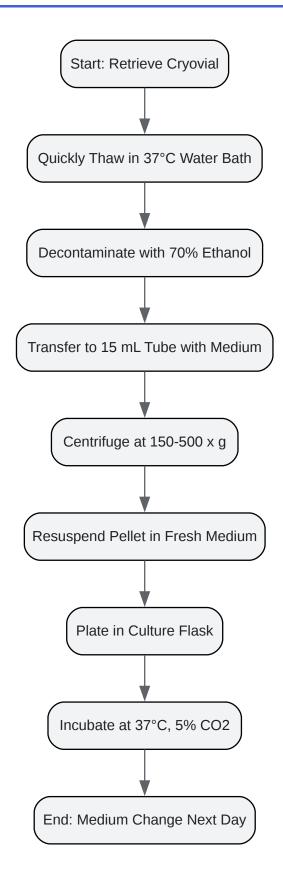
Methodological & Application





- Centrifuge the cell suspension at approximately 150-500 x g for 5-12 minutes.[7]
- Discard the supernatant containing DMSO and gently resuspend the cell pellet in fresh, prewarmed complete growth medium.[7]
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.
- The following day, observe the cells for attachment and replace the medium to remove any remaining dead cells.





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Caption: Workflow for thawing cryopreserved HeLa cells.



Subculturing (Passaging) of Adherent HeLa Cells

This protocol outlines the steps for passaging HeLa cells when they reach 70-80% confluency.

Materials:

- Confluent flask of HeLa cells
- Complete growth medium (pre-warmed to 37°C)
- Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile
- Trypsin-EDTA solution (0.25% or 0.05%)
- Sterile pipettes
- New culture flasks
- Inverted microscope
- Centrifuge (optional)

- Aspirate the old culture medium from the flask.
- Wash the cell monolayer with sterile D-PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the D-PBS.
- Add enough Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
 [1]
- Incubate the flask at 37°C for 3-5 minutes, or until the cells detach.[8] Observe cell detachment under an inverted microscope.
- Neutralize the trypsin by adding 4-5 times the volume of pre-warmed complete growth medium.[1]
- Gently pipette the cell suspension up and down to create a single-cell suspension.

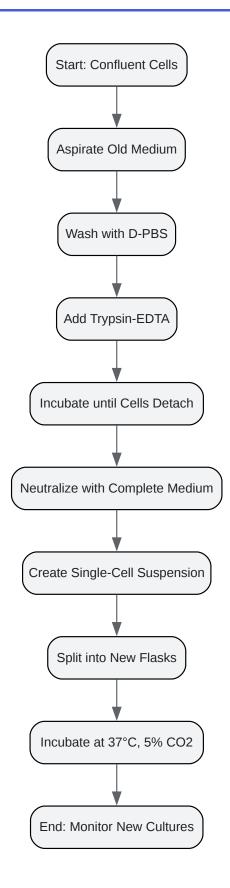






- Transfer the desired amount of the cell suspension to new culture flasks containing fresh, pre-warmed medium. A subcultivation ratio of 1:2 to 1:6 is recommended.[1]
- Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.
- Renew the growth medium every 2-3 days.[1][2]





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Caption: Workflow for subculturing adherent HeLa cells.



Cryopreservation of HeLa Cells

This protocol details the procedure for freezing HeLa cells for long-term storage.

Materials:

- HeLa cells at ~80% confluency
- · Complete growth medium
- Trypsin-EDTA solution
- D-PBS
- Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO), chilled to 4°C.
 [2]
- Sterile cryovials
- · Cell counting chamber (hemocytometer) or automated cell counter
- Centrifuge
- Controlled-rate freezing container or isopropanol chamber

- Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.
- Count the cells to determine the total number and viability.
- Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
- Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a density of approximately 1-2 x 10⁶ cells/mL.[9]
- Aliquot 1 mL of the cell suspension into each cryovial.[9]



- Place the vials in a controlled-rate freezing container and store at -80°C overnight.[9] This
 allows for slow cooling, which is critical for cell viability.
- The next day, transfer the vials to the vapor phase of liquid nitrogen for long-term storage.[1]
 [9]

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

- HeLa cells
- 96-well plate
- · Complete growth medium
- Test compound/drug
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

- Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[10]
- Treat the cells with varying concentrations of the test compound and incubate for the desired time period (e.g., 24 hours).[10] Include untreated control wells.
- After incubation, remove the supernatant and add 20 μL of MTT solution and 100 μL of fresh medium to each well.[10]



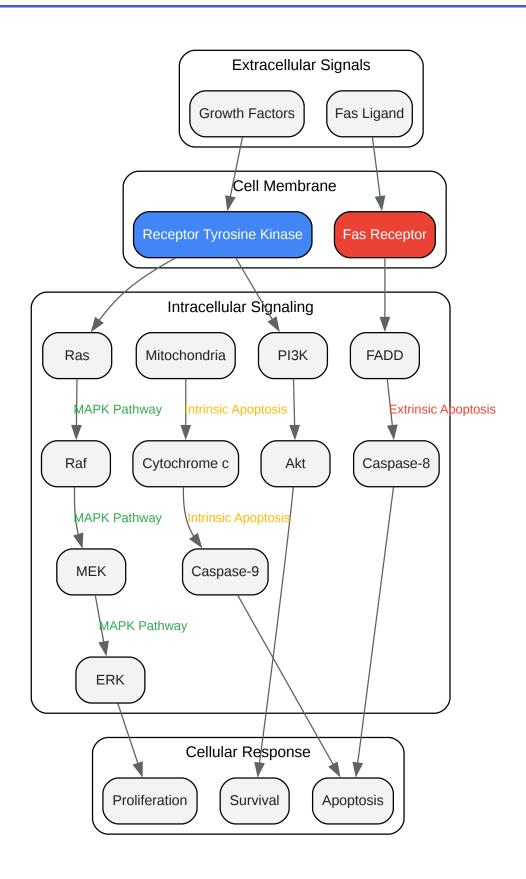
- Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
- Remove the medium and MTT solution, and add 100 μL of DMSO to each well to dissolve the formazan crystals.[10]
- Measure the absorbance at 490 nm using a microplate reader.[10]
- Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways in HeLa Cells

HeLa cells are a model system for studying various signaling pathways involved in cancer, cell proliferation, and apoptosis. Key pathways include the MAPK and PI3K signaling cascades, which are often dysregulated in cancer.

- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. In HeLa cells, inhibition of this pathway can sensitize the cells to Fas receptor-mediated apoptosis.[11]
- PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is another critical survival pathway. However, studies have shown that in HeLa cells, PI3K signaling may not be the primary mechanism protecting against Fas-induced apoptosis.[11]
- Apoptosis Pathways: HeLa cells can be induced to undergo apoptosis through various stimuli. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be investigated. For instance, α-mangostin has been shown to induce mitochondrial-dependent apoptosis in HeLa cells, associated with an increase in caspases 3/7 and 9.[12]





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Caption: Simplified overview of key signaling pathways in HeLa cells.



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